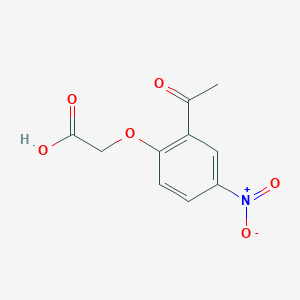

Acetic acid, (2-acetyl-4-nitrophenoxy)-

Descripción general

Descripción

Ácido acético, (2-acetil-4-nitrofenoxi)- es un compuesto orgánico que presenta un anillo fenilo sustituido con grupos acetilo y nitro, junto con un grupo ácido acético

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de ácido acético, (2-acetil-4-nitrofenoxi)-, generalmente implica la nitración del ácido fenilacético seguida de la acetilación. El proceso de nitración introduce un grupo nitro en el anillo fenilo, mientras que el paso de acetilación agrega un grupo acetilo. Estas reacciones generalmente se llevan a cabo en condiciones controladas para garantizar el patrón de sustitución deseado en el anillo fenilo.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

Ácido acético, (2-acetil-4-nitrofenoxi)-, sufre diversas reacciones químicas, que incluyen:

Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones adecuadas.

Reducción: El grupo acetilo se puede reducir a un alcohol.

Sustitución: El anillo fenilo puede sufrir reacciones de sustitución aromática electrófila.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución aromática electrófila a menudo implican reactivos como halógenos o ácidos sulfónicos.

Principales Productos Formados

Oxidación: La reducción del grupo nitro produce derivados de anilina.

Reducción: La reducción del grupo acetilo forma derivados de alcohol.

Sustitución: Se forman varios derivados fenilos sustituidos dependiendo del electrófilo utilizado.

Aplicaciones Científicas De Investigación

Ácido acético, (2-acetil-4-nitrofenoxi)-, tiene varias aplicaciones en la investigación científica:

Química: Utilizado como reactivo en síntesis orgánica para la preparación de heterociclos y otras moléculas complejas.

Biología: Investigado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado como precursor para la síntesis de compuestos farmacéuticos.

Industria: Utilizado en la producción de materiales con propiedades específicas, como polímeros y recubrimientos.

Mecanismo De Acción

El mecanismo de acción del ácido acético, (2-acetil-4-nitrofenoxi)-, implica su interacción con objetivos moleculares como enzimas y receptores. Los grupos nitro y acetilo juegan un papel crucial en su reactividad y afinidad de unión. El compuesto puede sufrir transformaciones metabólicas, lo que lleva a la formación de metabolitos activos que ejercen efectos biológicos.

Comparación Con Compuestos Similares

Compuestos Similares

Ácido fenilacético: Un precursor en la síntesis de ácido acético, (2-acetil-4-nitrofenoxi)-.

Ácido 4-nitrofenilacético: Estructura similar pero carece del grupo acetilo.

Ácido 2-nitrofenilacético: Estructura similar pero carece del grupo acetilo.

Singularidad

Ácido acético, (2-acetil-4-nitrofenoxi)-, es único debido a la presencia de ambos grupos nitro y acetilo en el anillo fenilo, lo que confiere propiedades químicas y reactividad distintas. Esta combinación de grupos funcionales lo convierte en un compuesto valioso para diversas aplicaciones sintéticas e investigativas.

Propiedades

IUPAC Name |

2-(2-acetyl-4-nitrophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-6(12)8-4-7(11(15)16)2-3-9(8)17-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUXXDHFQIYRSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326977 | |

| Record name | NSC624899 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88521-63-5 | |

| Record name | 2-(2-Acetyl-4-nitrophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88521-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC624899 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)

![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)